molecular formula C13H6F5N B14514672 Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)- CAS No. 63400-36-2

Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)-

Cat. No.: B14514672
CAS No.: 63400-36-2
M. Wt: 271.18 g/mol
InChI Key: ZDRUVDRUHAOHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)- is a fluorinated aromatic amine compound It consists of a benzenamine core with five fluorine atoms attached to the benzene ring and a phenylmethylene group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)- typically involves the reaction of 2,3,4,5,6-pentafluoroaniline with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the Schiff base product. The reaction conditions often include the use of a solvent such as ethanol or methanol and an acid catalyst like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)- involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances the compound’s electron-withdrawing properties, affecting its reactivity and binding affinity. The phenylmethylene group can participate in π-π interactions with aromatic residues in biological targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Aniline, 2,3,4,5,6-pentafluoro-
  • Pentafluoroaniline
  • Pentafluorophenylamine
  • 2,3,4,5,6-Pentafluoroaniline
  • Aminopentafluorobenzene
  • 1-Amino-2,3,4,5,6-pentafluorobenzene

Uniqueness

Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)- is unique due to the presence of both the pentafluorobenzene ring and the phenylmethylene group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The fluorine atoms enhance the compound’s stability and reactivity, while the phenylmethylene group provides additional functionalization possibilities.

Properties

CAS No.

63400-36-2

Molecular Formula

C13H6F5N

Molecular Weight

271.18 g/mol

IUPAC Name

N-(2,3,4,5,6-pentafluorophenyl)-1-phenylmethanimine

InChI

InChI=1S/C13H6F5N/c14-8-9(15)11(17)13(12(18)10(8)16)19-6-7-4-2-1-3-5-7/h1-6H

InChI Key

ZDRUVDRUHAOHMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.